molecular formula C9H10BNO3 B1429244 (2-Methyl-1-oxoisoindolin-5-yl)boronic acid CAS No. 1190875-38-7

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid

Cat. No. B1429244
M. Wt: 190.99 g/mol
InChI Key: YGHVSQXEGJVZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Methyl-1-oxoisoindolin-5-yl)boronic acid” is a chemical compound with the molecular formula C9H10BNO3 . It is an organometallic reagent and a heterocyclic building block .


Synthesis Analysis

The synthesis of “(2-Methyl-1-oxoisoindolin-5-yl)boronic acid” involves several steps. In one method, a solution of crude 2-methyl-5- (4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yl)isoindolin-l- one in acetone was added with aqueous HCl solution and heated at reflux for 18 hours . Another method involves the use of potassium carbonate in water and acetonitrile under an inert atmosphere of nitrogen .


Molecular Structure Analysis

The molecular weight of “(2-Methyl-1-oxoisoindolin-5-yl)boronic acid” is 190.99 . The molecular structure can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

“(2-Methyl-1-oxoisoindolin-5-yl)boronic acid” can participate in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

“(2-Methyl-1-oxoisoindolin-5-yl)boronic acid” is typically stored in an inert atmosphere at 2-8°C . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Boronic Acid Drugs in Medicinal Chemistry

Boronic acids, including compounds like (2-Methyl-1-oxoisoindolin-5-yl)boronic acid, have seen a significant rise in their incorporation into drug discovery due to their potential to enhance the potency and pharmacokinetics of drugs. The FDA and Health Canada have approved several boronic acid drugs, highlighting their importance in medicinal chemistry. The incorporation of boronic acids into organic compounds has been facilitated by synthetic developments, underscoring their potential benefits in future drug discovery endeavors (Plescia & Moitessier, 2020).

Boron Removal in Water Treatment

The use of boronic acids in water treatment, particularly in reverse osmosis (RO) membranes for seawater desalination, is noteworthy. Boronic acids, due to their ability to form complexes with various substances, play a crucial role in the removal of boron from drinking water, making them valuable in environmental and water treatment applications (Tu, Nghiem, & Chivas, 2010).

Boron-Containing Compounds in Drug Design

The unique properties of boron-containing compounds, including their electron deficiency and versatility in stereochemistry, have opened new avenues in drug design. These compounds have been employed in developing treatments for cancer, infectious diseases, and other therapeutic areas, leveraging boron's unique chemical properties for innovative medicinal solutions (Soriano-Ursúa, Farfán-García, & Geninatti-Crich, 2019).

Boron in Photocatalysis and Environmental Applications

Boronic acids and their derivatives have also found applications in photocatalysis, contributing to environmental sustainability by facilitating the degradation of pollutants under light irradiation. The development of boron-doped photocatalysts highlights the role of boron in enhancing photocatalytic efficiency for environmental cleanup and energy applications (Ni, Sun, Zhang, & Dong, 2016).

Safety And Hazards

The safety data sheet for “(2-Methyl-1-oxoisoindolin-5-yl)boronic acid” suggests that it may be harmful if inhaled . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

(2-methyl-1-oxo-3H-isoindol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO3/c1-11-5-6-4-7(10(13)14)2-3-8(6)9(11)12/h2-4,13-14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHVSQXEGJVZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C(=O)N(C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid

Synthesis routes and methods

Procedure details

To a solution of crude 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one (Example 31, step (ii), 53 g) in acetone (600 mL) was added aqueous HCl solution (2M, 600 mL) and the solution was heated at reflux for 18 h. The solution was concentrated under vacuum to remove acetone and then cooled to 10° C. The resulting precipitate was filtered and dried under vacuum to afford the sub-titled compound (26.8 g).
Quantity
53 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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